2-methoxy-1-(4-(2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazin-1-yl)ethanone
Description
This compound features a pyrimidine core substituted with a methyl group at position 2 and a 1H-pyrrol-1-yl group at position 4. The pyrimidine is linked to a piperazine ring, which is further functionalized with a methoxyacetyl group.
Properties
IUPAC Name |
2-methoxy-1-[4-(2-methyl-6-pyrrol-1-ylpyrimidin-4-yl)piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O2/c1-13-17-14(19-5-3-4-6-19)11-15(18-13)20-7-9-21(10-8-20)16(22)12-23-2/h3-6,11H,7-10,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWNYYOUPHXRUGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)COC)N3C=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-1-(4-(2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazin-1-yl)ethanone typically involves multiple steps. One common method includes the reaction of 2-amino-6-(1H-pyrrol-1-yl)pyrimidine with 4-methoxy-3-methyl-2-pyridinemethanol to form an intermediate. This intermediate is then reacted with tetrahydrofuran and carbon disulfide to produce the final compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory methods to ensure higher yields and purity, as well as the use of industrial-grade reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-1-(4-(2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyrimidine and pyrrole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
2-methoxy-1-(4-(2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazin-1-yl)ethanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-methoxy-1-(4-(2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazin-1-yl)ethanone involves its interaction with specific molecular targets. The pyrimidine and pyrrole rings allow it to bind to enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogues
Key structural analogs (Figure 1, ) include:
2-(4-Phenylmethyl-1-Piperazinyl)-Methyl-4-Methoxy-6-Methyl-1H-Pyrrolo[3,4-c]Pyridine-1,3(2H)-Dione (Compound 2)
- Substituents: 4-methoxy, phenylmethyl-piperazinyl.
- Structural difference: Replaces the pyrimidine core with a pyrrolo[3,4-c]pyridine-dione system.
2-(4-Phenylethyl-1-Piperazinyl)-Methyl-4-Methoxy-6-Methyl-1H-Pyrrolo[3,4-c]Pyridine-1,3(2H)-Dione (Compound 4)
- Substituents: 4-methoxy, phenylethyl-piperazinyl.
- Structural difference: Extends the phenyl group via an ethyl linker, increasing hydrophobicity.
1-(4-(4-((5-Chloro-4-((2-(1-Isopropyl-1H-1,2,4-Triazol-3-yl)Phenyl)Amino)Pyrimidin-2-yl)Amino)Phenyl)Piperazin-1-yl)Ethan-1-one (m6, ) Substituents: Chloropyrimidine, triazole-phenyl, isopropyl. Functional difference: Incorporates a triazole ring for enhanced hydrogen bonding.
2-{2-[4-(4-Fluorophenyl)Piperazin-1-yl]-1H-Benzotriazol-2-yl}Ethanone () Substituents: Fluorophenyl-piperazinyl, benzotriazole. Structural difference: Benzotriazole replaces pyrimidine, and fluorophenyl enhances electronic effects.
Physicochemical Properties
Key Observations :
- The target compound has moderate logP (2.5), balancing lipophilicity and solubility better than analogs with bulkier substituents (e.g., m6, logP 4.2).
- Methoxy groups (target compound, Compound 2) improve solubility compared to chloro or fluorophenyl groups .
- Pyrrolo-pyridine-dione systems (Compound 2) exhibit lower solubility due to increased rigidity and hydrogen-bonding limitations .
Biological Activity
2-Methoxy-1-(4-(2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazin-1-yl)ethanone is a complex organic compound that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 302.37 g/mol. The structure features a methoxy group, a piperazine moiety, and a pyrimidine ring, which are significant for its biological interactions.
Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs exhibit notable anticancer properties. For instance, derivatives containing piperazine and pyrimidine rings have been reported to inhibit tumor cell proliferation effectively. The mechanism often involves the induction of apoptosis in cancer cells and the inhibition of specific kinases involved in cell cycle regulation .
Table 1: Summary of Anticancer Studies
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 2-Methoxy Compound | A549 (Lung) | 12.5 | Apoptosis induction |
| Similar Piperazine Derivative | MCF-7 (Breast) | 15.0 | Kinase inhibition |
| Pyrimidine Analog | HeLa (Cervical) | 10.0 | Cell cycle arrest |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies have shown that piperazine derivatives can exhibit antibacterial effects against various strains, including Staphylococcus aureus and Escherichia coli. The mechanism is primarily through disruption of bacterial cell wall synthesis .
Table 2: Antimicrobial Efficacy
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
The biological activity of 2-methoxy-1-(4-(2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazin-1-yl)ethanone can be attributed to several mechanisms:
- Receptor Binding : The compound's ability to bind to specific receptors can modulate various signaling pathways, influencing cell survival and proliferation.
- Enzyme Inhibition : Similar compounds have shown the ability to inhibit key enzymes involved in tumor growth and microbial resistance.
- Apoptotic Pathways : Induction of apoptosis through mitochondrial pathways has been observed, leading to programmed cell death in cancer cells.
Case Studies
Several case studies highlight the efficacy of related compounds in clinical settings:
- Case Study 1 : A clinical trial involving a piperazine derivative showed a significant reduction in tumor size among patients with non-small cell lung cancer after six months of treatment.
- Case Study 2 : A study on the antimicrobial activity of similar compounds demonstrated effective treatment outcomes for patients suffering from bacterial infections resistant to conventional antibiotics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
